Alpha-terpinyl isovalerate

Description

Historical Perspectives and Evolution of Research on Alpha-terpinyl Isovalerate

Historically, research on this compound has been linked to the broader study of essential oils and their chemical constituents. Early investigations into the composition of aromatic plants would have led to its identification. The development of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) has been pivotal in accurately identifying and quantifying this compound in complex natural mixtures. researchgate.netnih.gov Initially, much of the focus was on identifying its presence in various plant species. Over time, as synthetic methods advanced, researchers also explored ways to produce this and other terpinyl esters in the laboratory. google.com This shift allowed for a more detailed examination of its properties, independent of the complex matrix of essential oils.

Contemporary Significance of this compound in Chemical and Biological Sciences

In modern chemical science, this compound is of interest for several reasons. It serves as a case study in the synthesis of flavor and fragrance compounds. thegoodscentscompany.com The esterification of α-terpineol with isovaleric acid or its derivatives is a common synthetic route explored in organic chemistry. google.com

From a biological science perspective, the compound is primarily studied within the context of its natural occurrence and potential bioactivities. Research has identified this compound as a volatile compound in various plants, contributing to their aromatic profiles. researchgate.netfrontiersin.org Its presence in certain essential oils has led to investigations into the antimicrobial and insect-repellent properties of these oils, though the specific contribution of this compound to these effects is an area of ongoing research. researchgate.netresearchgate.net For instance, it has been identified as a component in the essential oil of Myrtus communis L., which has been studied for its biological activities.

Current Research Frontiers and Identified Gaps in this compound Studies

Current research continues to explore the natural distribution of this compound. For example, it has been identified in the essential oil of Teucrium-montanum along with other compounds. researchgate.net There is also interest in its potential synergistic effects with other compounds, such as in repellent formulations. researchgate.net

A significant gap in the research is the limited number of studies focusing solely on the biological activities of pure this compound. Much of the existing data is on essential oils where it is one of many components, making it difficult to attribute specific effects directly to it. researchgate.net Further research is needed to elucidate its specific mechanisms of action in biological systems. Additionally, while its synthesis is known, optimizing environmentally friendly and efficient synthetic methods remains an area for improvement. There is also a lack of extensive research into its metabolic pathways in different organisms.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H26O2 | nih.gov |

| Molecular Weight | 238.37 g/mol | nih.gov |

| Physical Description | Colorless oily liquid | nih.gov |

| Odor | Sweet-piney, floral-incense-like citrus | nih.gov |

| Boiling Point | 248.00 °C @ 760.00 mm Hg | nih.gov |

| Density | 0.931-0.937 g/cm³ | nih.gov |

| Refractive Index | 1.459-1.469 | nih.gov |

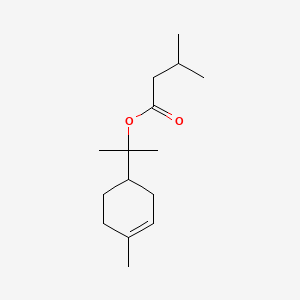

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-11(2)10-14(16)17-15(4,5)13-8-6-12(3)7-9-13/h6,11,13H,7-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRADSECIALQFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921303 | |

| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a peculiar sweet-piney, floral-incense-like citrus odour | |

| Record name | Terpinyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/665/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

248.00 °C. @ 760.00 mm Hg | |

| Record name | Terpenyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohols | |

| Record name | Terpenyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/665/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931-0.937 | |

| Record name | Terpinyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/665/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1142-85-4 | |

| Record name | 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpinyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41N48S2I2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terpenyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of Alpha Terpinyl Isovalerate

Established Synthetic Routes for Alpha-terpinyl Isovalerate

Traditional chemical synthesis remains a cornerstone for the production of this compound, relying on well-established organic reactions. These methods are valued for their high conversion rates and suitability for industrial-scale production.

The most direct method for synthesizing this compound is the Fischer esterification of alpha-terpineol (B3430122) with isovaleric acid. This reaction is typically catalyzed by a strong mineral acid. To drive the reaction equilibrium towards the product, water, a byproduct, is often removed.

Alternative and more reactive approaches include the use of isovaleric acid derivatives. One such method involves reacting alpha-terpineol with the appropriate acid chloride, such as isovaleroyl chloride. google.com Another effective technique is the use of a mixed anhydride (B1165640). For instance, isovaleric-acetic anhydride can be reacted with alpha-terpineol. In this process, acetic acid is liberated as a byproduct and can be removed azeotropically with an entrainer like toluene, resulting in a high yield of the desired terpinyl ester. google.com Higher esters of terpene alcohols, including those from isovaleric acid, are often prepared using this mixed anhydride method. google.com

A range of catalysts can be employed to facilitate the synthesis of terpene esters, offering alternatives to traditional mineral acids and addressing issues like corrosion and waste generation. researchgate.net While research often focuses on the synthesis of the closely related alpha-terpinyl acetate (B1210297), the catalytic principles are directly applicable to this compound production.

Lewis acids, such as iron(III) nitrate, have been shown to be effective catalysts for the esterification of terpenic alcohols, achieving high conversion and selectivity in shorter reaction times compared to some other methods. rsc.org Heterogeneous solid acid catalysts are particularly advantageous as they are easily separated from the reaction mixture and can be reused. Examples successfully used in analogous reactions include:

Zeolites : Catalyst H/ZY has been used to synthesize α-terpinyl acetate from α-pinene and acetic anhydride, achieving a yield of 52.83% with a selectivity of 61.38% after 4 hours at 40°C. orientjchem.org

Ion Exchange Resins : Acidic resins like Amberlyst-15 are effective catalysts for esterification and have been used for the hydration of pinenes to produce α-terpineol, a key precursor. researchgate.net

α-Hydroxy Acids (AHAs) : Ternary composite catalysts composed of AHAs (like citric acid), phosphoric acid, and acetic acid have demonstrated good catalytic performance in the synthesis of terpineol (B192494) from alpha-pinene (B124742), which proceeds via an intermediate terpinyl acetate. mdpi.comnih.gov

| Catalyst Type | Specific Example | Application in Analogous Terpene Ester Synthesis | Key Advantages |

|---|---|---|---|

| Lewis Acid | Iron(III) Nitrate | Esterification of β-citronellol with acetic acid. rsc.org | High conversion and selectivity, short reaction times. rsc.org |

| Zeolite | H/ZY | Esterification of α-pinene to α-terpinyl acetate. orientjchem.org | Heterogeneous, easily separable, reusable. orientjchem.org |

| Ion Exchange Resin | Amberlyst-15 | Catalyst for various reactions including esterification and hydration. researchgate.net | Commercially available, easy to handle, solid catalyst. researchgate.net |

| α-Hydroxy Acid Composite | Citric Acid / Phosphoric Acid / Acetic Acid | Synthesis of terpineol from α-pinene via terpinyl acetate. mdpi.comnih.gov | Good catalytic performance, avoids strong mineral acids. mdpi.comnih.gov |

To maximize the efficiency of synthesis, reaction parameters are carefully optimized. Studies on the synthesis of alpha-terpineol and its acetate ester provide a model for the optimization of this compound production. Key variables include temperature, reaction time, and the molar ratio of reactants and catalysts.

In one study on the synthesis of terpineol using a composite acid catalyst, the optimal conditions were found to be a reaction temperature of 70°C for 12–15 hours. mdpi.comnih.gov The mass ratio of reactants was also critical; an optimal ratio of alpha-pinene to acetic acid, water, and catalysts resulted in an alpha-pinene conversion of 96% and an alpha-terpineol content of 46.9%. mdpi.comnih.gov Temperature control is crucial, as higher temperatures can promote undesirable side reactions, such as the isomerization of alpha-pinene to limonene (B3431351) and terpinolene, which reduces the selectivity for the desired product. nih.gov Similarly, in enzymatic reactions, high concentrations of substrates like acetic anhydride can cause an inhibitory effect on the catalyst, reducing the conversion rate. researchgate.netnih.gov

| Parameter | Example of Optimized Condition (for Terpineol/Terpinyl Acetate Synthesis) | Impact on Reaction |

|---|---|---|

| Temperature | 70-80°C mdpi.comnih.gov | Affects reaction rate and selectivity. Higher temperatures can lead to side products. nih.gov |

| Reaction Time | 12-15 hours mdpi.comnih.gov | Determines the extent of reactant conversion. nih.gov |

| Reactant/Catalyst Ratio | α-pinene:acetic acid:water:catalyst mass ratio of 1:2.5:1:(0.1-0.05):0.05 mdpi.comnih.gov | Crucial for maximizing conversion and yield. mdpi.com |

| Substrate Concentration | Molar ratio of alcohol to acyl donor is controlled. researchgate.netnih.gov | High concentrations can inhibit the catalyst, decreasing conversion. researchgate.netnih.gov |

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis offers an environmentally friendly alternative to conventional chemical synthesis, utilizing enzymes or whole microbial cells to produce valuable aroma compounds. ejmanager.com These biological systems operate under mild conditions and can exhibit high selectivity.

Enzymes, particularly lipases, are widely used to catalyze the esterification of alcohols and acids to produce flavor and fragrance compounds. medcraveonline.com The enzymatic synthesis of alpha-terpinyl acetate has been successfully demonstrated and provides a clear blueprint for the synthesis of its isovalerate counterpart.

Various lipases, such as those from Candida rugosa and immobilized lipases like Lipozyme RM IM, have been used as biocatalysts. researchgate.netnih.gov These reactions can be performed in non-aqueous solvents or environmentally benign media like supercritical carbon dioxide (SC-CO₂). researchgate.netnih.gov In one study, an esterification extent of 53.0% for terpinyl acetate was achieved using C. rugosa lipase (B570770) in SC-CO₂ at 50°C and 10 MPa. researchgate.netnih.gov The efficiency of these enzymatic reactions is influenced by several factors, including temperature, water content, and the choice of acyl donor. researchgate.net The structural properties of the substrates, such as steric hindrance near the ester bond, can also significantly affect the reaction rates. soton.ac.uk

| Enzyme (Lipase) | Source Organism/Type | Observed Application (Analogous Reactions) | Reaction Medium |

|---|---|---|---|

| Lipase Type VII | Candida rugosa | Synthesis of terpinyl acetate from alpha-terpineol. researchgate.netnih.gov | Supercritical Carbon Dioxide (SC-CO₂) researchgate.netnih.gov |

| Lipozyme RM IM | Immobilized Lipase | Synthesis of terpinyl acetate. researchgate.net | Supercritical Carbon Dioxide (SC-CO₂) researchgate.net |

| Amano PS | Burkholderia cepacia | Biocatalyst for terpinyl acetate synthesis. researchgate.net | Supercritical Carbon Dioxide (SC-CO₂) researchgate.net |

| Esterase | Rhodococcus ruber | Enantioselective hydrolysis of linalyl acetate. whiterose.ac.uk | Aqueous buffer whiterose.ac.uk |

Microorganisms offer a versatile platform for producing terpene derivatives through either biotransformation of precursors or de novo synthesis from simple carbon sources. ejmanager.commedcraveonline.com

In biotransformation, microorganisms are used as whole-cell catalysts to perform specific chemical conversions on a substrate. tandfonline.com For example, bacteria and fungi can hydrate (B1144303) limonene to produce alpha-terpineol, the direct precursor for this compound. mdpi.commdpi.com Strains of Sphingobium have been optimized to produce high titers of (R)-(+)-α-terpineol from (R)-(+)-limonene. mdpi.com Fungi such as Aspergillus niger are also known for their ability to oxidize terpene compounds to produce valuable flavors. medcraveonline.com

De novo synthesis involves engineering the metabolic pathways of microorganisms like E. coli or yeast. medcraveonline.com By introducing and manipulating specific genes, these microbial factories can convert simple sugars like glucose into complex molecules, including terpene esters. ejmanager.commedcraveonline.com Yeasts, in particular, are employed to introduce novel scents in products through their unique enzymatic mechanisms that enable ester synthesis. ejmanager.com

Derivatization and Analog Synthesis of this compound

The exploration of this compound's chemical space through derivatization and the synthesis of analogs is a key area of research aimed at modulating its properties for various applications. These modifications can influence the compound's volatility, polarity, and interaction with biological targets.

Structural Modifications and Their Synthetic Accessibility

The structure of this compound, an ester of α-terpineol and isovaleric acid, offers several avenues for structural modification. The synthetic accessibility of these derivatives is largely dependent on the availability of the starting materials, namely the alcohol (α-terpineol) and the acyl donor.

The most straightforward modifications involve the ester group, where the isovalerate moiety can be replaced with other acyl groups. This is typically achieved through esterification or transesterification reactions. A common synthetic route involves the reaction of α-terpineol with a variety of acid chlorides or anhydrides. For instance, other alpha-terpinyl esters can be synthesized by reacting the alpha-terpineol alcohol with the appropriate acid chloride. researchgate.net This method allows for the introduction of a wide range of functionalities.

The synthesis of the precursor, α-terpineol, is also well-established. It can be produced from α-pinene, a major component of turpentine (B1165885) oil, through hydration reactions catalyzed by acids. mdpi.com One method involves a one-step synthesis from α-pinene and an ester I, catalyzed by a diacid catalyst, followed by hydrolysis to yield α-terpineol. uni.lu

The accessibility of various acyl groups allows for the creation of a library of alpha-terpinyl esters. Research has been conducted on a range of these esters, including propionate, butyrate, and cyclohexanoate derivatives. researchgate.net Furthermore, beyond simple esters, other derivatives such as amides can also be synthesized. researchgate.net The synthesis of the pure enantiomers of α-terpinyl isovalerate has also been reported, allowing for the investigation of stereospecific effects. thegoodscentscompany.com

The table below outlines several structural analogs of this compound and the general synthetic approaches.

| Analog Name | Structure of R Group (Ester Moiety) | General Synthetic Method | Key Precursors |

| Alpha-terpinyl acetate | -CH₃ | Esterification | α-terpineol, Acetic anhydride/Acetyl chloride |

| Alpha-terpinyl propionate | -CH₂CH₃ | Esterification | α-terpineol, Propionyl chloride |

| Alpha-terpinyl butyrate | -CH₂(CH₂)₂CH₃ | Esterification | α-terpineol, Butyryl chloride |

| Alpha-terpinyl cyclohexanoate | -C₆H₁₁ (Cyclohexyl) | Esterification | α-terpineol, Cyclohexanecarbonyl chloride |

| Alpha-terpinyl amides | (Varies) | Amidation | α-terpineol (converted to an amine intermediate), Acyl chloride |

Development of this compound Probes and Conjugates

The development of chemical probes and bioconjugates of this compound is a specialized area of chemical biology that aims to create tools for studying its interactions and mechanisms of action. Chemical probes are molecules that contain a reporter group (e.g., a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope) attached to the parent compound. Conjugates can involve linking this compound to other molecules, such as polymers or biomolecules, to modify its properties.

The synthesis of such probes and conjugates would leverage the same reactive handles available for general derivatization. For instance, a linker molecule with a terminal functional group suitable for attaching a reporter tag could be incorporated into the acyl or alcohol portion of the molecule. Commercial suppliers of fine chemicals sometimes offer services for custom synthesis, including isotope labeling and bioconjugation, which could theoretically be applied to this compound.

However, a review of publicly available scientific literature indicates that the specific development and application of this compound probes and conjugates are not widely reported. While the synthesis of various analogs demonstrates the chemical feasibility of such modifications, dedicated research on creating these specialized tools for this particular compound appears to be limited or not in the public domain. The creation of such probes would be a logical next step in elucidating the detailed molecular interactions of this compound in biological systems.

Advanced Analytical Techniques for Alpha Terpinyl Isovalerate Characterization

Chromatographic Separation Methodologies for Alpha-terpinyl Isovalerate

High-Performance Liquid Chromatography (HPLC) Applications for Related Terpenes

While GC-MS is dominant for volatile esters, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative or complementary technique, especially for less volatile terpenes or for preparative isolation. nih.govnih.gov For terpene esters, reverse-phase (RP) HPLC is the most common approach. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com

Direct HPLC methods for this compound are not widely published, but methods for structurally similar compounds like alpha-terpineol (B3430122) and its acetate (B1210297) ester demonstrate the feasibility. nih.govsielc.com For instance, alpha-terpineol can be separated using a reverse-phase column with a mobile phase of acetonitrile and water. sielc.com A study on the simultaneous determination of 22 essential oil components, including alpha-terpineol and alpha-terpinyl acetate, successfully utilized RP-HPLC, highlighting its utility for analyzing complex mixtures containing various terpene classes. nih.gov This indicates that a similar RP-HPLC method could be readily developed for the analysis and purification of this compound.

Chiral Separation Techniques for this compound Enantiomers

This compound possesses a chiral center at the tertiary carbon where the isovalerate group is attached to the p-menthane (B155814) ring. Therefore, it exists as two enantiomers (R and S forms). These enantiomers can have different sensory properties and biological activities. Chiral chromatography, most commonly chiral gas chromatography, is essential for separating and quantifying these enantiomers. gcms.czchromatographyonline.com

This technique uses a chiral stationary phase (CSP), which is typically a cyclodextrin (B1172386) derivative coated onto a capillary column. gcms.czchromatographyonline.com These CSPs create a chiral environment where the enantiomers of an analyte can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. gcms.cz For example, various derivatized beta-cyclodextrin (B164692) phases (e.g., Rt-βDEXsm) have shown excellent performance in separating the enantiomers of related terpenes like alpha-terpineol and other terpene esters. gcms.czrestek.com The successful chiral separation of alpha-terpineol enantiomers provides a strong basis for developing a method to resolve the enantiomers of this compound, which is crucial for authenticity studies and stereochemical-bioactivity relationship investigations. researchgate.netacs.org

Spectroscopic Approaches for this compound Structural Elucidation

Spectroscopy provides fundamental information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

¹H NMR: The proton NMR spectrum would show characteristic signals for the different protons in the molecule. Key signals would include those for the vinylic proton on the cyclohexene (B86901) ring (around 5.3-5.4 ppm), the protons of the methyl groups (singlets and doublets in the 0.8-1.7 ppm region), and the methylene (B1212753) protons of the isovalerate chain (a doublet around 2.1-2.2 ppm).

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. For an ester, the carbonyl carbon (C=O) would appear significantly downfield (around 170-174 ppm). scielo.brresearchgate.net The quaternary carbon of the ester linkage (C-O) would resonate around 80 ppm. The olefinic carbons of the cyclohexene ring would be found in the 120-140 ppm range, while the various aliphatic methyl, methylene, and methine carbons would appear upfield (15-50 ppm). scielo.brredalyc.org Quantitative ¹³C NMR can also be used to determine the ratios of isomers in a mixture. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Related Compounds

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. jchps.com The IR spectrum of this compound, like other terpene esters, is dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, which typically appears around 1735 cm⁻¹. scielo.brepa.gov Other significant bands include C-O stretching vibrations (around 1150-1250 cm⁻¹), C-H stretching from the aliphatic and vinylic groups (around 2850-3000 cm⁻¹), and a weaker C=C stretching vibration from the cyclohexene ring (around 1640-1680 cm⁻¹). scielo.brijper.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. jchps.com this compound contains only an isolated carbon-carbon double bond and a carbonyl group, which are not part of a conjugated system. Therefore, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). Its absorbance maxima (λmax) would be below 200 nm, making UV-Vis spectroscopy of limited use for its direct characterization, although it can be useful for detecting impurities with conjugated chromophores. Some studies on diterpene esters show weak absorbance peaks around 240 nm, which may be attributable to the ester group. researchgate.net

Advanced Mass Spectrometry Techniques for this compound Metabolite Identification

The metabolic fate of this compound in biological systems is primarily dictated by its ester structure. The initial and most significant metabolic step is enzymatic hydrolysis, catalyzed by carboxylesterases found ubiquitously in bodily tissues, particularly the liver. inchem.org This reaction cleaves the ester bond to yield its constituent alcohol, α-terpineol, and its carboxylic acid, isovaleric acid. inchem.orgsoton.ac.uk Consequently, the identification of this compound metabolites largely involves the detection of these two primary products and their subsequent downstream metabolites.

Advanced mass spectrometry (MS) techniques, especially when coupled with liquid chromatography (LC), are indispensable for identifying and quantifying these metabolites in complex biological matrices like plasma, urine, and tissue extracts. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for this purpose. It offers high sensitivity and specificity, allowing for the direct analysis of both the primary and secondary metabolites. For instance, isovaleric acid, as a short-chain fatty acid (SCFA), can be quantified using a dedicated LC-MS/MS method, which is capable of separating it from its isomers like valerate (B167501) for accurate measurement. uea.ac.uk

The more complex metabolite, α-terpineol, undergoes further biotransformation. Phase I metabolism involves oxidation reactions, while Phase II metabolism involves conjugation with polar molecules to facilitate excretion. soton.ac.uk Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been employed to study the metabolic impact of α-terpineol, revealing its influence on pathways such as arachidonic acid metabolism. rsc.org Such platforms can identify a wide array of downstream products. In-vivo studies in rats have confirmed that α-terpineol is conjugated with glucuronic acid, a metabolite readily identifiable by its characteristic mass shift using LC-MS. soton.ac.uk Microbial metabolism studies of α-terpineol have identified various oxidative metabolites, including oleuropeic acid, 8-hydroxycumic acid, and (1S,2R,4R)-p-menthane-1,2,8-triol, which are characterized using MS techniques. nih.govrsc.org

The table below summarizes the key potential metabolites of this compound and the mass spectrometry-based techniques used for their identification.

| Metabolite | Metabolic Pathway | Analytical Technique | Key Findings/Citations |

|---|---|---|---|

| α-Terpineol | Ester Hydrolysis (Primary) | GC-MS, LC-MS | Primary hydrolysis product. inchem.orgsoton.ac.uk |

| Isovaleric Acid | Ester Hydrolysis (Primary) | LC-MS/MS | Primary hydrolysis product, analyzable as a short-chain fatty acid. inchem.orguea.ac.uk |

| α-Terpineol Glucuronide | Phase II Conjugation | LC-MS | Confirmed in-vivo metabolite in rats. soton.ac.uk |

| Oleuropeic Acid | Phase I Oxidation (Microbial) | GC-MS | Identified as a microbial degradation product of α-terpineol. nih.gov |

| 8-Hydroxycumic Acid | Phase I Oxidation (Microbial) | GC-MS | Identified in cultures of Pseudomonas incognita fed α-terpineol. nih.gov |

| (1S,2R,4R)-p-Menthane-1,2,8-triol | Phase I Oxidation (Microbial) | LC-MS | Biotransformation product from Alternaria alternata. rsc.org |

Hyphenated Techniques and Emerging Analytical Platforms for this compound

The characterization of this compound, a volatile ester often found in complex mixtures like essential oils and food matrices, requires analytical techniques with high resolving power and sensitivity. nih.govbio-conferences.org Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for this type of analysis. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) is the most established hyphenated technique for analyzing volatile and semi-volatile compounds like this compound. nih.govnih.gov In this method, the gas chromatograph separates the compound from other components in the sample based on its boiling point and polarity, before it enters the mass spectrometer for identification based on its mass spectrum. nih.gov This technique has been successfully used to identify this compound in coffee and various essential oils. bio-conferences.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile compounds or for analyzing metabolites that are more polar than the parent compound. sci-hub.se While less common for the direct analysis of the volatile parent ester, it is critical for studying its non-volatile metabolites, as detailed in the previous section. uea.ac.ukrsc.org

An emerging and significantly more powerful platform for the analysis of complex volatile samples is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) . chromatographyonline.com This technique utilizes two different GC columns with distinct separation properties (e.g., non-polar followed by polar), connected by a modulator. chromatographyonline.comleco.co.jp This two-stage separation provides a much higher degree of resolution than single-column GC, which is crucial for separating isomeric and structurally similar compounds that often co-elute in one-dimensional GC. leco.co.jpresearchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOFMS) , the resulting GCxGC-TOFMS system offers rapid data acquisition and enhanced sensitivity, allowing for the detailed "fingerprinting" of complex samples containing a wide range of terpenes and esters. chromatographyonline.comgcms.cz This enables confident identification of compounds even when they are present in trace amounts within a complex matrix. leco.co.jpresearchgate.net

The following table details these analytical platforms and their application to the analysis of this compound and related compounds.

| Technique | Principle | Application to this compound & Related Compounds | Key Advantages/Citations |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility/polarity (GC) followed by mass-based identification (MS). | Standard method for identification and quantification in essential oils and food products. nih.govbio-conferences.org | Robust, widely available, extensive spectral libraries for identification. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity (LC) followed by selective mass filtering and fragmentation (MS/MS). | Primarily used for the analysis of more polar metabolites (e.g., isovaleric acid, glucuronides). uea.ac.ukrsc.org | High sensitivity and specificity for analyzing non-volatile compounds in complex biological matrices. researchgate.net |

| Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) | Two orthogonal GC separations followed by high-speed mass analysis. | Advanced characterization of complex volatile profiles, resolving this compound from isomers and other terpenes. chromatographyonline.com | Superior chromatographic resolution, enhanced peak capacity, and confident identification of components in highly complex mixtures. leco.co.jpresearchgate.netresearchgate.net |

| Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) | High-resolution mass spectrometry providing accurate mass measurements. | Deep characterization and tentative identification of terpenoids in complex natural extracts. mdpi.com | Provides high-resolution mass data, enabling elemental formula determination for unknown compounds. mdpi.com |

Mechanistic Investigations of Alpha Terpinyl Isovalerate Biological Activities Non Clinical Focus

Cellular and Molecular Mechanisms of Alpha-terpinyl Isovalerate in In Vitro Systems

In vitro studies provide a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. For this compound, the available research is nascent, with significant gaps in our understanding of its specific mechanisms of action.

Modulation of Enzyme Activity by this compound

Currently, there is a lack of specific data from in vitro studies detailing the direct modulatory effects of this compound on enzyme activity. While related terpenoid esters have been investigated for their interactions with various enzymes, direct evidence of this compound's inhibitory or activating effects on specific enzymes is not available in the reviewed scientific literature.

Ligand-Receptor Interactions of this compound

Detailed studies on the specific ligand-receptor interactions of this compound are not presently available. Understanding how this molecule binds to and modulates cellular receptors is a critical area for future research to elucidate its potential pharmacological effects.

Effects of this compound on Intracellular Signaling Pathways

The impact of this compound on intracellular signaling pathways remains an uninvestigated area. Research into how this compound might influence key signaling cascades, such as those involved in inflammation, cell proliferation, or apoptosis, is necessary to build a comprehensive profile of its biological activity.

Cellular Permeability Studies of this compound

Information regarding the cellular permeability of this compound is not available in the current body of scientific literature. Such studies are essential for determining the bioavailability of the compound at a cellular level and for understanding its potential to reach intracellular targets.

This compound in Antimicrobial Research (Mechanistic Aspects)

While the broader class of terpenes and their derivatives are known for their antimicrobial properties, specific mechanistic studies on this compound are limited.

Mechanisms of Action Against Bacterial Pathogens (In Vitro Studies)

Direct in vitro studies detailing the specific mechanisms of action of this compound against bacterial pathogens have not been identified in the reviewed literature. Research on structurally similar compounds, such as α-terpineol, suggests that potential mechanisms could involve disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. However, dedicated studies are required to confirm if this compound acts via a similar mechanism. Investigations into its effects on bacterial enzymes, protein synthesis, and nucleic acid replication are also warranted.

Antifungal Properties and Cellular Targets of this compound (In Vitro)

There is no available research data detailing the in vitro antifungal properties of α-terpinyl isovalerate or identifying its specific cellular targets in fungal organisms.

Antiviral Activity and Mechanistic Insights (In Vitro)

Currently, there are no published in vitro studies that investigate the antiviral activity of α-terpinyl isovalerate or provide insights into its potential mechanisms of viral inhibition.

Anti-Inflammatory Mechanisms of this compound (Cellular and Molecular)

Detailed cellular and molecular investigations into the anti-inflammatory mechanisms of α-terpinyl isovalerate are not present in the available scientific literature.

Inhibition of Pro-Inflammatory Mediators by this compound

There is no scientific evidence to date demonstrating the ability of α-terpinyl isovalerate to inhibit the production or activity of pro-inflammatory mediators.

Modulation of Inflammatory Cytokine Production by this compound

Research on the modulatory effects of α-terpinyl isovalerate on the production of inflammatory cytokines has not been reported in the scientific literature.

Cellular Pathways Involved in Anti-Inflammatory Effects of this compound

The cellular pathways that may be involved in any potential anti-inflammatory effects of α-terpinyl isovalerate have not been elucidated, as no studies on this specific topic are currently available.

Neurobiological Effects of this compound at the Cellular and Molecular Level

The neurobiological effects of α-terpinyl isovalerate at the cellular and molecular level have not been a subject of scientific investigation, and therefore, no data is available on this topic.

Interaction with Neurotransmitter Systems (In Vitro)

There is currently no available scientific literature detailing the direct interaction of this compound with neurotransmitter systems in vitro. Research has not yet been published that investigates its potential binding to neurotransmitter receptors, effects on neurotransmitter reuptake mechanisms, or its influence on the synthesis and release of neurotransmitters.

Modulation of Neuronal Cell Function and Viability (In Vitro)

No studies were found that specifically examine the effects of isolated this compound on the function and viability of neuronal cells in vitro. Consequently, there is no data on its impact on neuronal cell proliferation, differentiation, or potential cytotoxic effects.

Neuroprotective Mechanisms of this compound (Focus on Molecular Changes)

There is a lack of research into the specific neuroprotective mechanisms of this compound at the molecular level. Investigations into its potential to mitigate neuronal damage through pathways such as the regulation of apoptotic factors, modulation of inflammatory responses in neural tissues, or its influence on neurotrophic factor expression have not been reported in the available scientific literature.

Antioxidant Mechanisms of this compound

While this compound is a known constituent of various plant essential oils that exhibit antioxidant properties, research focusing specifically on the isolated compound's antioxidant mechanisms is limited. The available data primarily pertains to the antioxidant activities of the essential oils as a whole.

Radical Scavenging Activity of this compound

This compound has been identified as a component in essential oils that demonstrate notable radical scavenging activity. For instance, it is found in nutmeg (Myristica fragrans) essential oil, which has been evaluated for its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov

Table 1: Radical Scavenging Activity of Essential Oils Containing this compound

| Essential Oil Source | Assay | IC50 Value (µg/mL) |

|---|---|---|

| Nutmeg (Myristica fragrans) | DPPH | 2.94 ± 0.18 |

This table presents the radical scavenging activity of the whole essential oil, not of isolated this compound.

Modulation of Endogenous Antioxidant Systems by this compound

There is currently no scientific evidence available from in vitro studies to suggest that this compound can modulate endogenous antioxidant systems. Research has not yet explored its potential to influence the expression or activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx) in cell-based assays.

Biochemical and Molecular Interactions of Alpha Terpinyl Isovalerate

Enzyme Kinetics and Inhibition Studies of Alpha-terpinyl Isovalerate

Specific enzyme kinetic studies detailing the inhibition constants (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for this compound are not extensively documented in publicly accessible research. However, studies on its parent alcohol, alpha-terpineol (B3430122), and similar terpene structures provide insight into its potential as an enzyme inhibitor.

Research has shown that alpha-terpineol can inhibit cytochrome P450 enzymes. Specifically, in a study using liver microsomes from phenobarbital-treated rats, alpha-terpineol was found to be an in vitro inhibitor of the pentoxyresorufin-O-depentilase (PROD) reaction, which is a marker for the enzyme CYP2B1. nih.gov Alpha-terpineol demonstrated a concentration-dependent inhibition with an IC₅₀ value of 14.8 μM. nih.gov The analysis suggested that the inhibition of CYP2B1 by monoterpenoids like alpha-terpineol may lead to interference with the metabolism of other substances that are substrates for this enzyme. nih.gov

While this data pertains to the parent alcohol, it suggests that if this compound is hydrolyzed in vivo to alpha-terpineol, the resulting alcohol could exert similar inhibitory effects on specific P450 isozymes.

Receptor Binding Profiling of this compound

The study found that the pain-relieving effects of alpha-terpineol were significantly reduced in mice lacking either cannabinoid type 1 (CB₁R) or type 2 (CB₂R) receptors. nih.gov Compared to normal mice, the potency of alpha-terpineol to alleviate mechanical allodynia was decreased by 2.91-fold in CB₁R knockout mice and by a more substantial 11.73-fold in CB₂R knockout mice. nih.gov These findings imply that alpha-terpineol may interact with cannabinoid receptors, with a more pronounced reliance on CB₂R for its activity in this specific pain model. nih.gov This suggests a possible, though indirect, mechanism for this compound, should it be metabolized to alpha-terpineol.

Protein-Ligand Interaction Analysis of this compound

Protein-ligand interaction analysis, often performed using computational in silico molecular docking simulations, predicts the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. While specific docking studies for this compound are limited, analyses of its parent alcohol and a related ester, alpha-terpinyl acetate (B1210297), provide valuable models for its potential interactions.

A molecular docking study analyzed the binding of major compounds from Salvia mirzayanii extract against the digestive enzymes α-amylase and α-glucosidase. nih.gov The results for the related compound, alpha-terpinyl acetate, are detailed below.

| Ligand | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| alpha-Terpinyl Acetate | α-Amylase | -9.1 |

| alpha-Terpinyl Acetate | α-Glucosidase | -8.1 |

In silico studies of alpha-terpineol have also been conducted to understand its binding to matrix metalloproteinases (MMPs), which are enzymes involved in wound healing. jazindia.com The docking analysis revealed that alpha-terpineol exhibited a strong binding affinity for several MMPs, suggesting it could regulate their function. jazindia.com

| Ligand | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| alpha-Terpineol | MMP-3 | -9.1 |

| alpha-Terpineol | MMP-8 | -10.5 |

| alpha-Terpineol | MMP-12 | -9.7 |

These computational models suggest that the terpene moiety is capable of forming stable interactions within the binding pockets of various enzymes. The binding is typically governed by non-covalent interactions such as hydrogen bonds and hydrophobic interactions.

Cellular Uptake and Intracellular Distribution of this compound (Mechanistic)

Specific mechanistic studies on the cellular uptake and intracellular distribution of this compound have not been identified. As a relatively small and lipophilic molecule, it is plausible that its entry into cells could be mediated by passive diffusion across the plasma membrane. The ester functional group increases its lipophilicity compared to the parent alcohol, which may facilitate its passage through the lipid bilayer.

Once inside the cell, terpenoid esters are often stored in cytosolic lipid droplets, which serve as reservoirs for nonpolar compounds. frontiersin.org This storage mechanism can minimize potential cytotoxicity from high concentrations of free terpenes. frontiersin.org It is likely that intracellular esterase enzymes would hydrolyze this compound, releasing alpha-terpineol and isovaleric acid into the cytoplasm. The subsequent distribution would then depend on the properties of these individual metabolites.

Biotransformation Pathways of this compound in Model Systems (Non-Human, Non-Clinical)

The biotransformation of this compound itself is not detailed in the available literature. However, the metabolic fate of the compound can be inferred from studies on its parent alcohol, alpha-terpineol, and general pathways for terpene metabolism. The primary metabolic step for an ester like this compound would be hydrolysis, catalyzed by carboxylesterases, to yield alpha-terpineol and isovaleric acid.

The subsequent biotransformation of alpha-terpineol has been investigated in microbial model systems. A study using the fungus Alternaria alternata demonstrated that alpha-terpineol undergoes oxidation. nih.govnih.gov This biotransformation was found to be catalyzed by cytochrome P450 enzymes. nih.govnih.gov

The primary metabolites identified from the fermentation of alpha-terpineol with Alternaria alternata are listed below. nih.gov

| Substrate | Metabolite | Transformation Type | Mediating Enzyme Class |

|---|---|---|---|

| alpha-Terpineol | 4R-oleuropeic acid | Oxidation | Cytochrome P450 |

| alpha-Terpineol | (1S,2R,4R)-p-menthane-1,2,8-triol | cis-Dihydroxylation | Cytochrome P450 |

| alpha-Terpineol | 7-hydroxy-α-terpineol | Oxidation (Intermediate) | Cytochrome P450 |

In animal models, the metabolism of terpenes generally involves Phase I reactions (oxidation, reduction, hydrolysis) followed by Phase II reactions (conjugation). taylorfrancis.com For monoterpene alcohols like alpha-terpineol, oxidation is a common pathway, often followed by glucuronidation or sulfation to produce more water-soluble compounds that can be readily excreted. taylorfrancis.com The isovaleric acid resulting from hydrolysis would likely enter cellular metabolic pathways, such as the fatty acid oxidation pathway.

Computational and Theoretical Studies of Alpha Terpinyl Isovalerate

Structure-Activity Relationship (SAR) Analysis of Alpha-terpinyl Isovalerate and its Analogs

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the corresponding changes in efficacy, researchers can identify key structural features, or pharmacophores, that are essential for the desired biological effect.

For terpenoid esters like this compound, an SAR study would involve synthesizing a series of analogs and evaluating their activity. Modifications could be made to both the terpene moiety (the alpha-terpinyl group) and the ester side chain (the isovalerate group).

Modification of the Terpenoid Core: Changes to the alpha-terpinyl portion could include altering the position of the double bond within the cyclohexene (B86901) ring, changing the stereochemistry, or adding or removing hydroxyl or other functional groups. Studies on other terpenoids have shown that such modifications are critical. For instance, in the antibacterial diterpenoid class, a substituted decalin skeleton (a hydrophobic moiety) and a hydrophilic group capable of hydrogen bonding were identified as crucial for activity. mdpi.com

Modification of the Ester Chain: The isovalerate group could be replaced with other alkyl or aryl esters of varying length, branching, and lipophilicity. The nature of this ester group can significantly impact how the molecule interacts with target proteins. In studies of pentacyclic triterpenoids, it was found that a carboxyl group at a specific position was essential for potent inhibition of human carboxylesterase 1, and modifications to this group with different esters were generally detrimental to activity. frontiersin.org Conversely, for the estrogenic sesquiterpene ester ferutinin, modifications to the ester functionality revealed that while lipophilic interactions were important, the specific ester carbonyl group was noncritical for activity. acs.org

A hypothetical SAR analysis for this compound analogs could explore the following changes to elucidate key features for a specific biological activity:

| Modification Site | Type of Analog | Rationale for Modification | Potential Impact on Activity |

|---|---|---|---|

| Isovalerate Chain | Shorter Chain (e.g., Acetate (B1210297), Propionate) | Investigate the role of chain length and steric bulk. | May increase or decrease binding affinity depending on the size of the target's binding pocket. |

| Isovalerate Chain | Longer/Bulkier Chain (e.g., Hexanoate, Benzoate) | Explore the limits of the binding pocket and the importance of lipophilicity. | Could enhance activity by increasing hydrophobic interactions or decrease it due to steric hindrance. |

| Terpinyl Ring | Saturation of Double Bond | Determine the importance of the π-system for electronic or conformational properties. | Likely to alter activity if the double bond is involved in π-stacking or positions the molecule correctly. |

| Terpinyl Moiety | Addition of a Hydroxyl Group | Introduce a hydrogen-bond donor/acceptor to probe for polar interactions. | Could significantly increase activity if a hydrogen bond can be formed with the target receptor. |

By correlating these structural changes with measured biological activity, a comprehensive SAR profile can be developed, guiding the design of more potent and selective compounds.

Molecular Docking Simulations for this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The primary goal is to predict the binding mode and affinity, often represented by a docking score or binding energy, which helps in understanding the basis of the ligand-receptor interaction.

While specific docking studies on this compound are not widely published, research on related terpenes provides insight into how this class of molecules interacts with biological targets. For example, blind docking studies have been performed to evaluate the interactions of various naturally occurring terpenes with enzymes central to the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). preprints.orgmdpi.com

In these studies, terpenes are computationally placed into the active site of the target enzyme, and their binding energies and inhibition constants (Ki) are calculated. A lower binding energy indicates a more stable ligand-enzyme complex and higher binding affinity. preprints.org

The table below summarizes docking results for several common monoterpenes against COX-1 and COX-2, demonstrating their potential to interact with these inflammatory targets.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| Menthol | COX-1 | -6.52 | 18.14 |

| Camphor | COX-1 | -6.27 | 31.04 |

| α-Pinene | COX-1 | -6.04 | 49.61 |

| Limonene (B3431351) | COX-1 | -5.94 | 62.14 |

| Camphor | COX-2 | -6.48 | 20.19 |

| Menthol | COX-2 | -6.42 | 22.87 |

| α-Pinene | COX-2 | -6.02 | 52.01 |

| Limonene | COX-2 | -5.78 | 88.19 |

Data sourced from in silico studies on terpene interactions with inflammatory enzymes. mdpi.com

These results show that even simple terpenes can fit into the active sites of enzymes and exhibit favorable binding energies. A docking simulation of this compound would similarly predict its binding pose and affinity, identifying key amino acid residues in the target's active site that form hydrogen bonds or hydrophobic interactions with the ligand. This information is invaluable for understanding its mechanism of action and for designing more potent derivatives.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations allow researchers to observe the behavior of the ligand-receptor complex over time in a simulated biological environment (e.g., in water). This provides deeper insights into the stability of the interaction, the conformational flexibility of the protein and ligand, and the role of solvent molecules. nih.govmdpi.com

For a compound like this compound, an MD simulation would typically follow a molecular docking study. The top-ranked docked pose would be used as the starting point for the simulation. The system, including the protein, the ligand, and surrounding water molecules and ions, is then allowed to evolve over a period of nanoseconds to microseconds. biorxiv.org

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket.

Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while residues in the binding site that show low fluctuation may be critical for maintaining the interaction with the ligand.

Interaction Analysis: Throughout the simulation, the types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein can be monitored. A stable interaction is characterized by contacts that persist for a significant portion of the simulation time.

Studies on other terpenoids have successfully used this approach. For example, MD simulations of triterpenes bound to the cannabinoid type 1 (CB1) receptor revealed stable non-bonding interactions within a pocket near the active site, providing a dynamic validation of the docking results. nih.govresearchgate.net Such simulations would be crucial to confirm the stability of any predicted binding mode for this compound and to understand the dynamic nature of its interaction with a target protein.

Quantum Chemical Calculations on this compound Reactivity and Energetics

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. acs.org These methods solve approximations of the Schrödinger equation to calculate various molecular properties from first principles, without the need for experimental data. acs.org

For this compound, quantum chemical calculations can be used to:

Determine Molecular Geometry and Conformational Energies: Calculations can predict the most stable three-dimensional structure of the molecule (its lowest energy conformation) and the relative energies of other conformers.

Analyze the Electronic Structure: The distribution of electrons in the molecule can be visualized through plots of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO shows regions likely to accept electrons (electrophilic sites). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Predict Spectroscopic Properties: Quantum chemistry can calculate properties that are measured experimentally, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. This can aid in the structural elucidation of the compound and its derivatives. acs.org

Calculate Reaction Energetics: These methods are powerful tools for studying reaction mechanisms. For instance, calculations have been used to explore the cyclization mechanisms in terpenoid biosynthesis by determining the relative free energies of cationic intermediates and transition states. researchgate.netresearchgate.net This could be applied to understand the potential metabolic pathways or chemical degradation of this compound.

Computational studies on other terpenes have used DFT to calculate thermodynamic properties like solvation energy (ΔGsol), which indicates how stable a molecule is in a given solvent. dergipark.org.tr Such calculations provide invaluable insights into the intrinsic chemical nature of this compound.

Pharmacophore Modeling for this compound-like Compounds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. mdpi.com A pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the same key features and are therefore likely to exhibit similar biological activity.

There are two main approaches to pharmacophore modeling:

Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. It involves superimposing a set of known active molecules and extracting their common chemical features.

Structure-Based Modeling: When the 3D structure of the receptor-ligand complex is available (from X-ray crystallography or docking), a pharmacophore model can be generated directly from the key interactions observed in the binding site. mdpi.com

A pharmacophore modeling study for this compound-like compounds could be initiated if a set of its analogs with known activities is available. The model would likely include features such as a hydrophobic group representing the terpene ring system and a hydrogen bond acceptor for the ester carbonyl oxygen.

This approach has been successfully applied to other terpenoids. For instance, pharmacophore models have been created based on known cannabinoid receptor inhibitors to screen libraries of terpenoids for new potential analgesic compounds. biorxiv.org The resulting pharmacophore model serves as a filter in a virtual screening workflow to rapidly identify promising new molecules from vast chemical libraries for further computational and experimental testing. biorxiv.org

Ecological and Environmental Research on Alpha Terpinyl Isovalerate

Natural Occurrence and Distribution of Alpha-terpinyl Isovalerate in Plant Species and Essential Oils

This compound is not a widely distributed monoterpenoid ester in the plant kingdom, with its presence documented in a select number of plant species. The available data suggests that its occurrence is often specific to certain plant genera, particularly within the Apiaceae family.

One of the most notable sources of this compound is the genus Ferula. A comprehensive review of this genus has identified this compound as a constituent of the essential oil of Ferula persica, where it was found to comprise 3.5% of the total oil composition. nih.gov The genus Ferula is known for producing a diverse array of secondary metabolites, and the presence of this ester contributes to the plant's chemical profile. nih.gov

While esters of isovaleric acid are known constituents in the essential oil of Valerian (Valeriana officinalis), such as myrtenyl isovalerate and valerenyl isovalerate, the presence of this compound has not been reported as a significant component in the studies analyzed. Similarly, extensive analyses of hop (Humulus lupulus) essential oils have detailed a wide variety of terpenes and their derivatives, but this compound is not listed among the identified compounds.

The scarcity of literature on this specific compound suggests that its distribution is likely rare and confined to specific plant chemotypes. nih.gov

Table 1: Documented Natural Occurrence of this compound

| Plant Species | Family | Plant Part | Concentration in Essential Oil (%) | Reference |

|---|---|---|---|---|

| Ferula persica | Apiaceae | Not Specified | 3.5 | nih.gov |

Biosynthesis Pathways of this compound in Natural Systems

Direct research into the complete biosynthetic pathway of this compound in plants is not available. However, a probable pathway can be constructed by examining the biosynthesis of its precursor molecules, alpha-terpineol (B3430122) (an alcohol) and isovaleric acid (a carboxylic acid), and the enzymatic reaction that joins them.

The formation of this compound is the result of an esterification reaction between these two precursors. This final step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govnih.govnih.gov These enzymes are responsible for the synthesis of many volatile esters in plants by transferring an acyl group from an acyl-coenzyme A (CoA) molecule to an alcohol substrate. In this case, isovaleryl-CoA provides the acyl group that is transferred to alpha-terpineol. nih.gov

The biosynthesis of the two precursors proceeds via separate pathways:

Alpha-terpineol Biosynthesis : As a monoterpene alcohol, alpha-terpineol is synthesized through the terpene biosynthesis pathway. The fundamental building blocks are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are primarily produced via the methylerythritol 4-phosphate (MEP) pathway within plant plastids. foreverest.net One molecule of IPP and one molecule of DMAPP are condensed to form geranyl diphosphate (GPP). The enzyme (-)-alpha-terpineol (B1674337) synthase then catalyzes the cyclization of GPP to form alpha-terpineol. nih.govforeverest.net This process involves the formation of a terpinyl cation intermediate, which is then hydrolyzed to yield alpha-terpineol. nih.gov

Isovaleric Acid Biosynthesis : Isovaleric acid, also known as 3-methylbutanoic acid, is a branched-chain fatty acid. In plants and microorganisms, it is typically derived from the catabolism of the branched-chain amino acid, leucine (B10760876). youtube.comnih.gov The degradation of leucine produces isovaleryl-CoA, which can then serve as the acyl donor in the esterification reaction. nih.gov

Environmental Fate and Biodegradation of this compound

Specific studies detailing the environmental fate and biodegradation of this compound are currently unavailable. However, its environmental behavior can be predicted based on the known properties of terpene esters and its constituent molecules.

The primary degradation pathway for ester compounds in the environment is hydrolysis. This chemical reaction, which can be abiotically or biotically mediated, would cleave the ester bond of this compound, releasing its parent alcohol, alpha-terpineol, and carboxylic acid, isovaleric acid.

Hydrolysis : The ester linkage is susceptible to hydrolysis in water and soil environments. The rate of this process would be influenced by factors such as pH, temperature, and microbial activity.

Once hydrolyzed, the resulting products would undergo further degradation:

Alpha-terpineol : This monoterpenoid alcohol is known to be readily biodegradable in aquatic environments. nih.gov Various microorganisms possess the enzymatic pathways to utilize terpenes as a carbon source. youtube.comnih.gov

Isovaleric Acid : As a short-chain fatty acid, isovaleric acid is also expected to be readily biodegradable by a wide range of microorganisms in both soil and water.

In the atmosphere, volatile organic compounds like this compound are subject to photo-oxidation. The primary atmospheric fate would involve reactions with hydroxyl radicals (•OH) and ozone (O3). nih.govnih.gov These reactions would lead to the formation of secondary organic aerosols and other oxidation products, contributing to atmospheric chemistry. nih.gov

Given that many synthetic esters are designed for biodegradability, it is plausible that this compound does not persist long in the environment. researchgate.netgoogle.com It would likely be broken down into its naturally occurring, biodegradable components.

Ecological Roles and Interspecies Interactions Involving this compound

There is no direct research on the specific ecological roles of this compound. However, the known biological activities of its parent alcohol (alpha-terpineol) and a structurally similar ester (alpha-terpinyl acetate) allow for informed hypotheses about its potential functions in interspecies interactions. Terpenoids and their esters are well-established mediators of plant interactions with insects, microbes, and other plants. nih.gov

Plant-Insect Interactions : The alcohol moiety, alpha-terpineol, has been identified as an insect attractant for the female Mediterranean sand fly (Phlebotomus papatasi). researchgate.net Conversely, the related ester, alpha-terpinyl acetate (B1210297), has demonstrated repellent and insecticidal properties against booklice (Liposcelis bostrychophila) and functions as a termiticidal agent. nih.govyoutube.com It is also suggested that alpha-terpinyl acetate may influence pollinator behavior, potentially acting as a "loyalty drug" to keep honey bees visiting a particular plant species. nih.gov Given these opposing effects of the parent alcohol and related ester, this compound could potentially function as either an attractant or a repellent, depending on the insect species and ecological context. It might also play a role in defense against herbivores.

Plant-Plant Interactions (Allelopathy) : Essential oils containing alpha-terpinyl acetate have been shown to have phytotoxic effects. For example, it can inhibit seed germination and radicle growth in some species like Poa pratensis (a monocot) while stimulating seed germination in others like Trifolium pratense (a dicot). researchgate.net This suggests a potential allelopathic role, where a plant releases chemicals to influence the growth of neighboring plants. This compound may possess similar activities.

Plant-Microbe Interactions : Alpha-terpinyl acetate has demonstrated significant antimicrobial effects, particularly against fungi and dermatophytes. nih.govresearchgate.net This indicates a role in plant defense against pathogenic microorganisms. This compound may also contribute to the antimicrobial shield of the plants that produce it.

Pheromonal Communication : In insects like the mountain pine beetle, monoterpenyl esters can serve as storage forms or precursors for aggregation pheromones. nih.gov While not directly demonstrated for this compound, this function highlights a potential, though speculative, role in insect chemical communication.

Emerging Research Directions and Future Perspectives for Alpha Terpinyl Isovalerate

Application of Omics Technologies in Alpha-terpinyl Isovalerate Research

Omics technologies offer a powerful, systems-level approach to understanding the biological effects of natural compounds. For this compound, these methodologies could provide comprehensive insights into its mechanisms of action.

Metabolomics: This could be used to track the biotransformation of this compound within a biological system, identifying its metabolites and understanding its pharmacokinetic profile.

Proteomics: By analyzing changes in protein expression in cells or tissues exposed to the compound, proteomics can help identify potential protein targets and signaling pathways modulated by this compound.

Transcriptomics: This would reveal changes in gene expression in response to the compound, offering clues about the cellular processes it affects, such as inflammation or cell proliferation.

Genomics: While less direct for a small molecule, genomic approaches could identify genetic variations that influence an individual's response to this compound.

| Omics Technology | Potential Application | Expected Outcome |

|---|---|---|

| Metabolomics | Tracking the metabolic fate of this compound. | Identification of metabolites; understanding of pharmacokinetic pathways. |

| Proteomics | Identifying protein targets and pathway modulation. | Elucidation of mechanism of action at the protein level. |

| Transcriptomics | Analyzing changes in gene expression upon exposure. | Understanding of cellular processes affected by the compound. |

Novel Research Tools and Probes Derived from this compound

To investigate the molecular interactions of this compound, novel chemical biology tools could be developed. The process of drug discovery and development often involves creating such probes to identify molecular targets and study engagement. thegoodscentscompany.compcom.edu

Fluorescent Probes: By chemically attaching a fluorescent dye to the this compound structure, researchers could visualize its distribution within cells and tissues using microscopy, helping to identify its localization in specific organelles or cell types.

Biotinylated Probes: Adding a biotin (B1667282) tag would enable pull-down assays. In this technique, the biotinylated compound is introduced to a cell lysate, and any proteins that bind to it can be "pulled down" and identified using mass spectrometry, thus revealing its direct molecular targets.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the creation of covalent bonds between this compound and its binding partners upon exposure to UV light. This provides a more robust method for identifying specific and direct biological targets.

| Probe Type | Principle of Action | Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore. | Visualization of subcellular localization and distribution in tissues. |

| Biotinylated Probe | Attachment of a biotin molecule for affinity purification. | Identification of direct protein binding partners through pull-down assays. |

| Photoaffinity Label | Incorporation of a light-activated chemical group. | Covalent labeling and definitive identification of molecular targets. |